molecular formula C17H16N2O5S B2809373 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-37-3

2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2809373
CAS No.: 863452-37-3
M. Wt: 360.38
InChI Key: IFEFDAMGVMCTAA-UHFFFAOYSA-N
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Description

2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a complex organic compound belonging to the thiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with a benzene ring, and a nitrobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepine ring.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the thiazepine intermediate.

    Oxidation: The final step involves the oxidation of the thiazepine ring to introduce the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Products include various oxidized derivatives with additional functional groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted benzyl derivatives are formed.

Scientific Research Applications

2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The nitrobenzyl group can participate in redox reactions, while the thiazepine ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-benzyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the nitro group, which may result in different biological activity.

    5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Lacks the 2-methyl group, affecting its chemical reactivity and biological interactions.

Properties

IUPAC Name

2-methyl-5-[(4-nitrophenyl)methyl]-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-12-10-17(20)18(11-13-6-8-14(9-7-13)19(21)22)15-4-2-3-5-16(15)25(12,23)24/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFDAMGVMCTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1(=O)=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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